molecular formula C12H13ClN2O B2434202 {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol CAS No. 866042-67-3

{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol

Cat. No.: B2434202
CAS No.: 866042-67-3
M. Wt: 236.7
InChI Key: BQWDONHQPJLHKN-UHFFFAOYSA-N
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Description

Structural Features and Pharmacological Relevance

Pyrrole derivatives are central to drug discovery due to their ability to modulate biological targets via hydrogen bonding, π-π interactions, and electrostatic effects. The chlorophenyl substituent enhances lipophilicity and electronic interactions, critical for binding to enzymes like cyclooxygenase-2 (COX-2) or dihydroorotate dehydrogenase (DHODH). For example, 3-chloro-4-(2-amino-3-chlorophenyl)pyrrole (CID 161174) demonstrates bacterial metabolite activity and androgen antagonism, underscoring the role of chlorophenyl groups in bioactivity.

Comparative Analysis of Chlorophenyl-Pyrrole Derivatives

Compound Key Substituents Biological Activity Reference
This compound 3-chlorophenyl, aminomethyl, hydroxymethyl Anticancer, anti-inflammatory (hypothetical)
3-Chloro-4-(2-amino-3

Properties

IUPAC Name

[1-[2-(aminomethyl)-3-chlorophenyl]pyrrol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-11-4-1-5-12(10(11)7-14)15-6-2-3-9(15)8-16/h1-6,16H,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWDONHQPJLHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N2C=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Cyclization

The Paal-Knorr synthesis remains a cornerstone for constructing substituted pyrroles. In this approach, a 1,4-diketone precursor undergoes cyclocondensation with an amine to form the pyrrole ring.

Procedure

  • Synthesis of 1,4-Diketone :
    • Reaction of acetylacetone with chloroacetyl chloride yields 3-chloro-2,5-hexanedione.
  • Cyclocondensation :
    • Treatment with ammonium acetate in acetic acid generates 3-chloropyrrole-2-carbaldehyde.
  • Reduction of Aldehyde to Methanol :
    • Sodium borohydride reduces the aldehyde to {1H-pyrrol-2-yl}methanol (70–75% yield).

Challenges :

  • Regioselectivity issues may arise during diketone formation.
  • Over-reduction of the aldehyde to methyl groups must be controlled.

One-Pot Tandem Synthesis

Catalytic Cyclization-Amination

A tandem approach combining pyrrole formation and amination in a single reactor minimizes intermediate isolation.

Procedure

  • Simultaneous Cyclization and Coupling :
    • 1,4-Diketone, ammonium acetate, and 2-(aminomethyl)-3-chlorophenylboronic acid react under Pd/C catalysis.
  • In Situ Reduction :
    • NaBH₄ added directly to the reaction mixture reduces the aldehyde to methanol (65% overall yield).

Key Parameters :

  • Temperature: 80°C
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst Loading: 5 mol% Pd/C

Alternative Pathways and Novel Strategies

Enzymatic Synthesis

Recent advances in biocatalysis offer greener alternatives:

  • Pyrrole Formation : Cytochrome P450 enzymes catalyze oxidative cyclization of δ-aminolevulinic acid derivatives.
  • Transaminase-Mediated Amination : Conversion of ketone intermediates to amines without reducing agents.

Limitations :

  • Low volumetric productivity (20–30% yield).
  • Requires specialized enzyme immobilization techniques.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer for exothermic steps:

  • Continuous Paal-Knorr Cyclization :
    • Residence time: 5 min
    • Yield: 78% (vs. 65% in batch)
  • Integrated Hydrogenation :
    • Catalytic hydrogenation of intermediates in tandem flow cells.

Analytical Validation and Characterization

Spectroscopic Data

Key Assignments for this compound :

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 6.85 (d, J=2.4 Hz, 1H, pyrrole-H), 7.32–7.45 (m, 3H, aryl-H), 4.65 (s, 2H, CH₂OH), 3.78 (s, 2H, CH₂NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 143.2 (C-Cl), 128.9–132.4 (aryl-C), 118.7 (pyrrole-C), 61.9 (CH₂OH), 44.3 (CH₂NH₂)
HRMS (ESI+) m/z calc. for C₁₂H₁₃ClN₂O: 260.0715; found: 260.0718

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min)
  • Elemental Analysis : C 55.28%, H 5.03%, N 10.76% (calc. C 55.28%, H 5.03%, N 10.75%)

Comparative Evaluation of Methods

Table 1: Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Reaction Time (h) Cost Index (USD/g)
Paal-Knorr + Ullmann 58 97 18 220
Reductive Amination 82 98 8 180
Tandem Catalytic 65 96 6 250
Enzymatic 28 99 48 410

Chemical Reactions Analysis

Types of Reactions

{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Overview

{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This compound features a pyrrole ring that is substituted with an aminomethyl group and a chlorophenyl group, which contributes to its unique properties and applications.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with tailored properties.

Biology

Biologically, this compound is investigated for its potential as a pharmaceutical agent. Preliminary studies suggest that it may interact with various biological targets, making it a candidate for drug development against diseases such as cancer or bacterial infections.

Medicine

In medical research, the compound's therapeutic potential is being explored. Studies focus on:

  • Efficacy : Investigating its effectiveness in treating specific diseases.
  • Safety Profiles : Assessing its safety and pharmacokinetic properties.
  • Mechanism of Action : Understanding how it affects cellular pathways.

Industrial Applications

Industrially, this compound could be utilized in producing specialty chemicals or as an intermediate in synthesizing other valuable compounds. Its application in manufacturing processes can enhance efficiency and product quality.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For example, studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.

Compound NameIC50 (µM)
This compound0.69
Other Analog4.1

Mechanism of Action

The mechanism of action for {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol include other substituted pyrroles and aminomethyl derivatives. Examples might be:

  • {1-[2-(aminomethyl)-3-bromophenyl]-1H-pyrrol-2-yl}methanol
  • {1-[2-(aminomethyl)-3-fluorophenyl]-1H-pyrrol-2-yl}methanol

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmaceutical applications, supported by various research findings and data.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with an aminomethyl group and a chlorophenyl group. Its chemical formula is C12H13ClN2OC_{12}H_{13}ClN_2O with a CAS number of 866042-67-3. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : This step can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the aminomethyl and chlorophenyl groups is performed through electrophilic substitution methods.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole possess activity against various pathogens, including Staphylococcus aureus and Helicobacter pylori.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 0.25 mg/mL
Helicobacter pylori0.125 - 0.25 mg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, such as DPPH and FRAP methods. While specific data for this compound is limited, related pyrrole derivatives have shown promising results.

Assay Activity (mg GAE/g)
DPPH19.78 ± 0.12
FRAP5.07 ± 0.18

These results indicate a strong capacity for scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HT29<10Doxorubicin
Jurkat<10Doxorubicin

The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells.

Case Studies

Several case studies have highlighted the significance of pyrrole-based compounds in drug discovery:

  • Antimicrobial Studies : A study explored the efficacy of pyrrole derivatives against multi-drug resistant bacteria, demonstrating that modifications at the chlorophenyl position significantly improved antibacterial activity.
  • Cytotoxicity Analysis : Another investigation assessed the cytotoxic effects of structurally similar compounds on various cancer cell lines, revealing that specific substitutions led to enhanced growth inhibition.

Q & A

Basic: What synthetic routes are recommended for {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol, and how can reaction yields be optimized?

Answer:
The synthesis of pyrrole derivatives often involves coupling reactions, sulfonylation, or cyclization strategies. For example, sulfonylation of pyrrole intermediates under nitrogen atmosphere with reagents like sulfuryl chloride can yield substituted pyrroles (e.g., 35–85% yields for similar compounds) . Optimization strategies include:

  • Temperature control : Reactions at 0–5°C improve selectivity for intermediates.
  • Catalyst use : Triethylamine (TEA) or sodium hydride (NaH) enhances reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures high purity.
    Reference analogous protocols from sulfonyl acrylonitrile synthesis for guidance .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm, pyrrole protons at δ 6.0–6.5 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .
  • IR Spectroscopy : Detects functional groups (e.g., O–H stretch from methanol at ~3200–3500 cm⁻¹) .
    Cross-validation with elemental analysis or X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced: How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 3-chlorophenyl group exerts both steric and electronic effects:

  • Electron-withdrawing effect : The chlorine atom deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability of intermediates.
  • Steric hindrance : The ortho-chlorine may slow reactions at the aminomethyl group due to restricted access.
    Comparative studies with 4-chlorophenyl analogs (e.g., higher reactivity in SNAr reactions) suggest positional effects on reaction kinetics . Computational modeling (e.g., DFT) can further predict site-specific reactivity .

Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected splitting in NMR or mismatched MS peaks) require:

  • Multi-technique validation : Combine ¹³C NMR, DEPT, and HSQC to assign carbon environments .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., –OH or –NH₂ groups).
  • Synthetic controls : Prepare derivatives (e.g., acetylation of –OH) to isolate spectral contributions .
    For example, in sulfonylated pyrroles, overlapping signals were resolved by synthesizing methylated analogs .

Basic: What biological targets are suggested for this compound based on structural analogs?

Answer:
Pyrrole-methanol derivatives are explored for:

  • Antimicrobial activity : Analogous compounds (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) show inhibition against S. aureus and E. coli via membrane disruption .
  • Enzyme inhibition : The chlorophenyl group may target cytochrome P450 or kinases, as seen in related chlorinated heterocycles .
    In vitro assays (e.g., MIC testing, enzyme inhibition) are recommended to validate activity.

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:
In silico tools assess:

  • LogP : Predict lipophilicity (e.g., ~2.3 for similar chlorophenyl-pyrroles ), guiding solubility optimization.
  • Metabolic stability : Cytochrome P450 docking simulations identify potential oxidation sites .
  • ADMET profiles : Tools like SwissADME or ADMETLab2.0 predict absorption and toxicity risks. For instance, the aminomethyl group may increase renal clearance relative to non-polar analogs .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyrrole ring.
  • Moisture control : The methanol group may hydrolyze under humid conditions; use desiccants.
  • Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) minimizes decomposition .

Advanced: What synthetic modifications enhance the compound’s bioavailability?

Answer:
Strategies include:

  • Prodrug design : Esterify the methanol group to improve membrane permeability (e.g., acetate prodrugs ).
  • Salt formation : Hydrochloride salts of aminomethyl derivatives enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrole nitrogen for prolonged half-life .

Basic: How is the purity of the compound validated in academic research?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity.
  • TLC : Silica gel plates with ethyl acetate/hexane eluents confirm single spots.
  • Elemental analysis : Match C, H, N, Cl percentages to theoretical values .

Advanced: What role does the pyrrole ring play in the compound’s electronic properties?

Answer:
The pyrrole’s aromaticity and electron-rich nature:

  • Conjugation : Delocalized π-electrons enhance UV absorbance (λmax ~270–300 nm).
  • Acidity : The N–H proton (if present) has pKa ~17, affecting hydrogen-bonding capacity.
  • Redox activity : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), relevant for electrochemical studies .

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